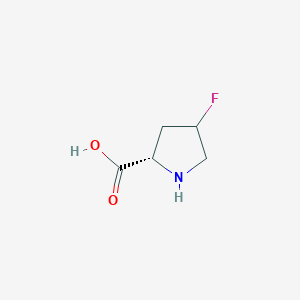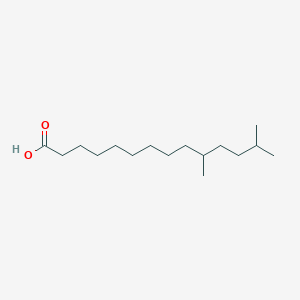![molecular formula C42H80NO7P B1262577 [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262577.png)
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a type of glycerophosphocholine, which is a class of phospholipids that play crucial roles in cell membrane structure and function. This compound is characterized by its unique fatty acid chains and the presence of a phosphocholine head group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with specific fatty acids. The process begins with the selective protection of the hydroxyl groups on glycerol, followed by the introduction of the hexadecenyl and octadecadienoyl chains through esterification reactions. The final step involves the attachment of the phosphocholine group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the esterification reactions under controlled conditions. This approach can offer higher specificity and yield compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated phospholipids.
Substitution: Modified phospholipids with different head groups.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and other chemical reactions.
Biology: Plays a role in cell membrane structure and function, and is used in studies of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Wirkmechanismus
The mechanism of action of [(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, affecting various cellular processes. Its unique fatty acid composition allows it to modulate membrane properties and participate in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: A saturated phospholipid with two palmitic acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains two oleic acid chains with one double bond each.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Has one palmitic acid and one oleic acid chain.
Uniqueness
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains, which confer distinct physical and chemical properties. The presence of multiple double bonds in the fatty acid chains allows for greater flexibility and reactivity compared to saturated phospholipids.
Eigenschaften
Molekularformel |
C42H80NO7P |
|---|---|
Molekulargewicht |
742.1 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1 |
InChI-Schlüssel |
QLEHHUPUHJPURI-PWYDUFMYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


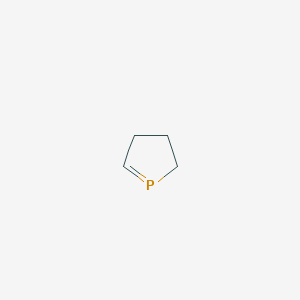
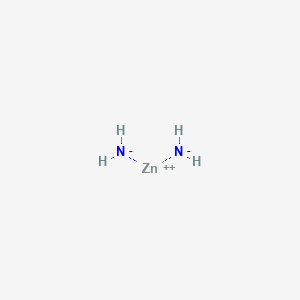
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
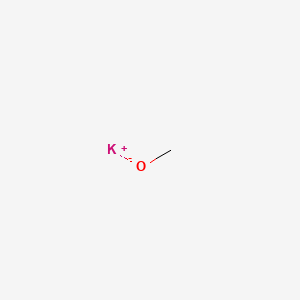
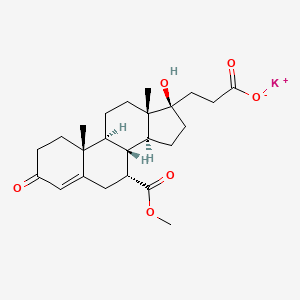
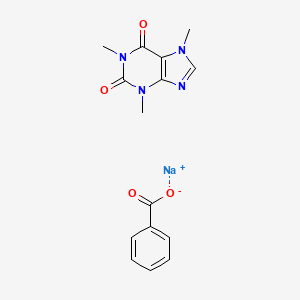
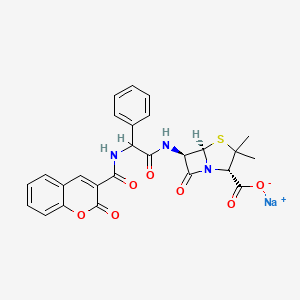
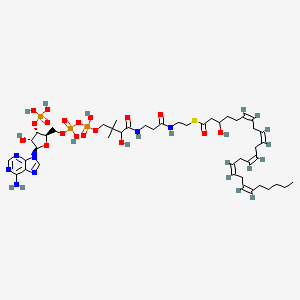
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
